molecular formula C15H20ClNO B4558101 2-(2-chlorophenyl)-N-cycloheptylacetamide

2-(2-chlorophenyl)-N-cycloheptylacetamide

Cat. No.: B4558101
M. Wt: 265.78 g/mol
InChI Key: UEBKEEMCRWGQSQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-cycloheptylacetamide is a useful research compound. Its molecular formula is C15H20ClNO and its molecular weight is 265.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.1233420 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Efforts and Analogues

The synthetic efforts towards ketamine, a related molecule [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone], and its analogues have been extensively studied. These efforts aim to understand the structural requirements for their biological activities and to explore their potential therapeutic applications beyond their original use as anesthetics. The review of synthesis techniques over the past 60 years highlights the evolution of synthetic strategies and the potential for future research into ketamine-like molecules (Jose, Dimitrov, & Denny, 2018).

Molecular Structure Analysis

The crystal structure analysis of a closely related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provides insights into its molecular geometry and intermolecular interactions. Understanding these structural details can inform the design of new compounds with desired properties (Saravanan et al., 2016).

Potential Applications

Antimicrobial Activity

Research into diphenylamine derivatives, which share structural similarities with 2-(2-chlorophenyl)-N-cycloheptylacetamide, has demonstrated significant antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).

Catalytic Applications

The cyclopropenium ion has been explored as a catalyst for the Beckmann rearrangement, a reaction that transforms ketoximes into amides or lactams. This research opens up new possibilities for using cyclopropenium ions in synthetic organic chemistry, potentially including the synthesis of compounds related to this compound (Srivastava et al., 2010).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs, which could be structurally related to the target compound, have demonstrated their potential in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells. These findings indicate the versatility of acetamide derivatives in both biomedical and renewable energy applications (Mary et al., 2020).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-14-10-6-5-7-12(14)11-15(18)17-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBKEEMCRWGQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.